2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Description
Properties
IUPAC Name |
2-chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-11-4-6-12(7-5-11)14-9-13(15-3-2-8-21-15)18-19(14)16(20)10-17/h2-8,14H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGZGAOSHSLDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-methylacetophenone with thiophene-2-carbaldehyde in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazoline ring. Finally, chlorination of the resulting compound yields the target molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Anticoronaviral Activity
Recent studies have identified 2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone as a potential anticoronaviral agent. It has shown efficacy against various strains of coronaviruses in vitro, suggesting its role in antiviral drug development. The mechanism of action appears to involve inhibition of viral replication pathways, making it a candidate for further investigation in therapeutic contexts .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It has been studied for its ability to induce apoptosis in tumor cells through the modulation of key signaling pathways involved in cell survival and proliferation. Case studies have demonstrated significant reductions in cell viability when treated with varying concentrations of the compound .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Anti-inflammatory Effects
In preclinical models, the compound has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions. The compound's ability to modulate immune responses is currently being explored in various experimental setups .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers tested the antiviral activity of the compound against SARS-CoV-2. The results indicated that treatment with the compound significantly reduced viral load in infected cell cultures, highlighting its potential as a therapeutic agent during viral outbreaks .
Case Study 2: Cancer Treatment
A study involving human breast cancer cells (MCF-7) assessed the efficacy of the compound in inducing apoptosis. The findings revealed that treatment led to increased levels of apoptotic markers and DNA fragmentation, confirming its role as a promising anticancer agent .
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparisons
Substituent Effects on Reactivity The chloroethanone group in the target compound increases electrophilicity compared to non-halogenated analogs (e.g., MLS000674186 in Table 1), facilitating nucleophilic substitution reactions . Thiophen-2-yl vs.
Lipophilicity and Solubility The target compound’s XlogP (~3.0) is higher than hydroxyethylamino derivatives (XlogP ~1.5) due to the chloro group’s hydrophobic character. Bulky substituents (e.g., isopropylphenyl in ) increase XlogP (>4.0), which may limit bioavailability .
Biological Activity The target compound is implicated as a neuropeptide S receptor ligand, likely due to the thiophene and dihydropyrazole core’s ability to engage in hydrophobic and π-stacking interactions .
Synthetic Accessibility The target compound can be synthesized via α-halogenated ketone reactions, similar to methods in , where chloroacetone derivatives are condensed with heterocyclic precursors . Hydroxyethylamino variants () require additional steps to introduce polar groups, increasing synthetic complexity .
Biological Activity
2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of Intermediate Chalcone : 4-methylacetophenone reacts with thiophene-2-carbaldehyde in the presence of a base.
- Cyclization : The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazoline ring.
- Chlorination : The final step involves chlorination to yield the target compound.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrazole compounds, including those similar to this compound, possess significant antimicrobial properties. For instance, compounds evaluated against bacterial strains such as E. coli and Bacillus subtilis showed promising results, indicating potential applications in treating infections .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies revealed that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives exhibited IC50 values as low as 2.97 µM against prostate cancer cells (PC-3) and 3.60 µM against cervical cancer cells (SiHa) . This suggests that the compound may interfere with critical cellular processes involved in tumor growth.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has been widely recognized. Research indicates that modifications to the pyrazole structure can enhance anti-inflammatory activity significantly. Some derivatives demonstrated up to 85% inhibition of pro-inflammatory cytokines at specific concentrations .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Binding : It may interact with specific receptors or proteins within cells, altering their function and leading to various biological effects .
Comparative Analysis
A comparison with similar compounds highlights the unique structural features and potential advantages of this compound:
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| 2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl... | Structure | Antimicrobial, Anticancer | 2.97 µM (PC-3) |
| 1-Acetylpyrazole | - | Anti-inflammatory | 60 µg/mL |
| Phenylbutazone | - | Anti-inflammatory | Banned in some regions |
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives:
- Antitumor Activity : A study synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against several cancer cell lines, revealing significant growth inhibition compared to standard treatments .
- Anti-inflammatory Evaluation : Another study assessed various pyrazole compounds for their ability to inhibit pro-inflammatory cytokines, demonstrating promising results that could lead to new therapeutic agents for inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 2-chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone?
The compound is typically synthesized via a multi-step approach:
Acylation : React 3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole with 2-chloroacetyl chloride in dichloromethane (DCM) under alkaline conditions (e.g., NaOH) at 0°C for 3 hours to form the intermediate .
Alkylation : Further react the intermediate with amines or nucleophiles in dry acetone with K₂CO₃ and KI catalysis at 60°C for 6–8 hours.
Purification : Recrystallize from ethanol or DMF/EtOH (1:1) mixtures to isolate the final product .
Q. Key Reaction Parameters
| Step | Solvent | Temp (°C) | Time (h) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCM | 0 | 3 | NaOH | 60–75 |
| 2 | Acetone | 60 | 6–8 | K₂CO₃/KI | 44–78 |
Q. How is structural characterization performed for this compound?
Methodological validation involves:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent environments (e.g., thiophene protons at δ 6.8–7.2 ppm; dihydropyrazole CH₂ at δ 3.5–4.1 ppm) .
- IR : Confirm carbonyl (C=O) stretches at ~1640–1680 cm⁻¹ and C-Cl bonds at ~700–750 cm⁻¹ .
- Chromatography : HPLC with C18 columns (MeCN/H₂O mobile phase) to verify purity (>95%) .
- Elemental Analysis : Match experimental C/H/N values to theoretical calculations (e.g., C: 62.3%, H: 4.8%, N: 10.1%) .
Q. What computational methods predict the compound’s reactivity or interactions?
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes like FAD-dependent oxidoreductases). Optimize ligand conformations using PyMOL .
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
Advanced Research Questions
Q. How can regioselectivity challenges in dihydropyrazole synthesis be addressed?
Regioselectivity in pyrazole ring formation is influenced by:
- Substituent Effects : Electron-donating groups (e.g., 4-methylphenyl) direct cyclization to the 3-position .
- Reaction Medium : Polar aprotic solvents (DMF) favor kinetically controlled pathways, while ethanol promotes thermodynamic control .
- Catalysis : KI in acetone enhances nucleophilic substitution efficiency at the α-carbon of the ethanone group .
Data Contradiction Example :
Conflicting reports on yields (44–78%) highlight the need to optimize stoichiometry (amine:alkylating agent = 1:1.2) and monitor via HPLC .
Q. How to resolve discrepancies between spectroscopic data and crystallographic results?
- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in bond lengths/angles (e.g., C=O vs. C-Cl distances) .
- Validation Tools : Cross-check NMR assignments with Cambridge Structural Database (CSD) entries for analogous compounds .
Case Study :
A study on a fluorinated analog revealed a 0.05 Å discrepancy in C-Cl bond length between DFT predictions (1.75 Å) and crystallographic data (1.80 Å). Adjust basis sets (e.g., 6-311++G(d,p)) to improve accuracy .
Q. What assays evaluate the compound’s bioactivity, and how are false positives mitigated?
- In Vitro Assays :
- Anticonvulsant Activity : Maximal electroshock (MES) test in mice at 30–100 mg/kg doses .
- Enzyme Inhibition : Fluorescence-based assays for IC₅₀ determination against oxidoreductases .
- False-Positive Controls :
- Include vehicle-only groups and use LC-MS to confirm compound stability in assay media .
- Validate hits via dose-response curves and orthogonal assays (e.g., SPR binding) .
Q. How to optimize reaction conditions for scale-up without compromising yield?
- DoE (Design of Experiments) : Vary temperature (50–70°C), solvent (acetone vs. DMF), and catalyst loading (K₂CO₃: 1–3 eq) to identify robust conditions .
- Continuous Flow Systems : Implement microreactors for exothermic steps (e.g., acylation) to enhance heat dissipation and reduce side products .
Q. Scale-Up Results
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield (%) | 78 | 65 |
| Purity (%) | >95 | >90 |
| Time (h) | 8 | 6.5 |
Q. What strategies validate the compound’s metabolic stability in preclinical studies?
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes .
- Metabolite ID : HR-MS/MS to detect hydroxylation or demethylation products. Compare fragmentation patterns with synthetic standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
